LogP Elevation Relative to 4-Methoxy and Unsubstituted Phenyl Analogues
The introduction of a 4-fluoro substituent on the N-phenyl ring increases the computed partition coefficient (LogP) relative to both the unsubstituted phenyl and 4-methoxy analogues. This shift in lipophilicity directly impacts membrane permeability, non-specific protein binding, and metabolic clearance profiles – critical parameters for lead optimization [1][2][3].
| Evidence Dimension | Computed logP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.066 (ethyl ester, 4-fluorophenyl) [1] |
| Comparator Or Baseline | LogP = 0.546 (methyl ester, 4-methoxyphenyl) [2]; LogP = 1.05 (methyl ester, unsubstituted phenyl) |
| Quantified Difference | ΔLogP (fluorophenyl vs. methoxyphenyl) = +0.520; ΔLogP (fluorophenyl vs. unsubstituted phenyl) ≈ +0.02 |
| Conditions | Computed ALogP/CLogP values from vendor databases (Kuujia, Molbase, Hit2Lead) |
Why This Matters
The ~0.5-unit LogP increase over the methoxy analogue may enhance membrane permeability while preserving aqueous solubility within a tractable range, a balance critical for intracellular target engagement in enzyme inhibition assays.
- [1] Kuujia.com. (n.d.). Cas no 340703-52-8 (Ethyl N-1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-ylglycinate). Computed Properties: LogP = 1.06620, PSA = 75.71. Retrieved from https://www.kuujia.com/cas-340703-52-8.html View Source
- [2] Molbase. (n.d.). Methyl 2-[[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate (CAS 471917-79-0). LogP = 0.5456, PSA = 84.94. Retrieved from https://qiye.molbase.cn/471917-79-0.html View Source
- [3] Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. View Source
